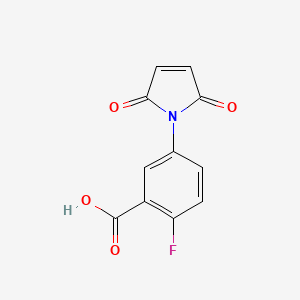![molecular formula C22H16Cl2N2O4S2 B14067688 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide CAS No. 167321-71-3](/img/structure/B14067688.png)
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with sulfonamide and chlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
The synthesis of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is prepared through electrophilic aromatic substitution reactions.
Introduction of the sulfonamide group: The sulfonamide group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Chlorination: The chlorophenyl groups are added through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine: Research into its potential as a pharmaceutical agent includes investigations into its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials, particularly in the field of advanced polymers and coatings.
作用機序
The mechanism of action of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chlorophenyl groups may engage in hydrophobic interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar compounds to 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide include:
4-chloro-N-(4-chlorophenyl)benzenesulfonamide: Lacks the naphthalene ring, making it less complex.
Naphthalene-1-sulfonamide derivatives: These compounds share the naphthalene core but differ in their substituents.
Chlorophenyl sulfonamides: Similar in having chlorophenyl and sulfonamide groups but vary in their overall structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
167321-71-3 |
|---|---|
分子式 |
C22H16Cl2N2O4S2 |
分子量 |
507.4 g/mol |
IUPAC名 |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H16Cl2N2O4S2/c23-15-5-9-17(10-6-15)31(27,28)25-21-13-14-22(20-4-2-1-3-19(20)21)26-32(29,30)18-11-7-16(24)8-12-18/h1-14,25-26H |
InChIキー |
XNUCDMDHVWJDIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
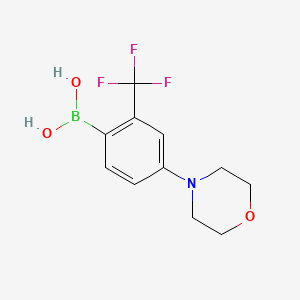
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)


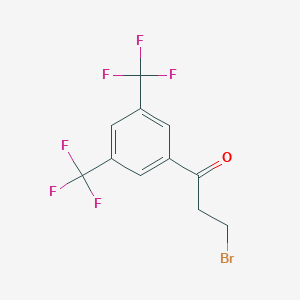

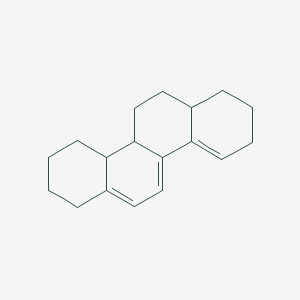
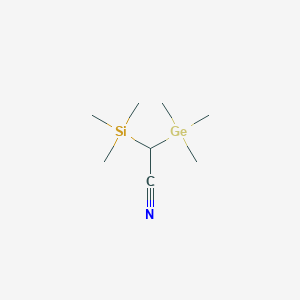
![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)


